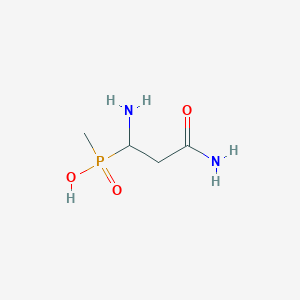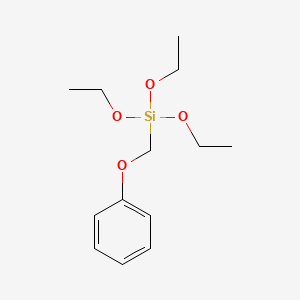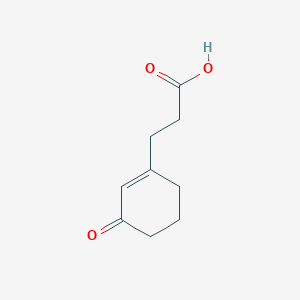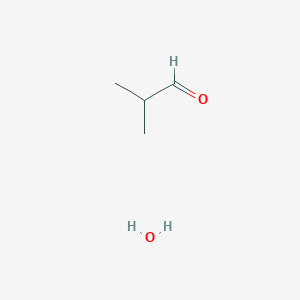
2-Methylpropanal;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Isobutane or Isobutene: 2-Methylpropanal can be synthesized by the oxidation of isobutane or isobutene using catalysts such as silver or platinum.
Hydroformylation of Propene: Another method involves the hydroformylation of propene, where carbon monoxide and hydrogen are added in the presence of a cobalt catalyst to produce 2-methylpropanal.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methylpropanal can be oxidized to form isobutyric acid.
Reduction: It can be reduced to form isobutanol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed:
Oxidation: Isobutyric acid.
Reduction: Isobutanol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Methylpropanal;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of metabolic pathways and enzyme reactions involving aldehydes.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mechanism of Action
The mechanism of action of 2-Methylpropanal;hydrate involves its reactivity due to the presence of the carbonyl group. The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. In biological systems, it can participate in enzyme-catalyzed reactions involving aldehyde dehydrogenases .
Comparison with Similar Compounds
2-Methylbutanal: Another branched-chain aldehyde with similar reactivity and applications.
3-Methylbutanal: Known for its use as a flavoring agent and its similar chemical properties.
Uniqueness: 2-Methylpropanal;hydrate is unique due to its specific structure and reactivity, making it suitable for a wide range of applications in different fields. Its ability to form hydrogen bonds and its volatility make it a versatile compound in both chemical reactions and industrial applications .
Properties
CAS No. |
61318-72-7 |
|---|---|
Molecular Formula |
C4H10O2 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
2-methylpropanal;hydrate |
InChI |
InChI=1S/C4H8O.H2O/c1-4(2)3-5;/h3-4H,1-2H3;1H2 |
InChI Key |
MDSGFPFEWMAAFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


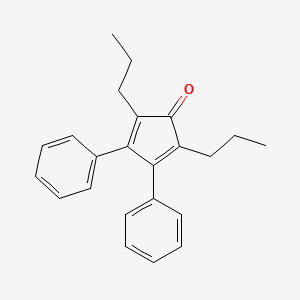
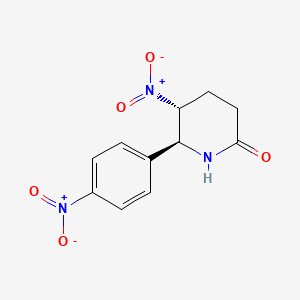
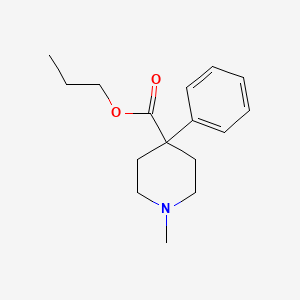
![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)
![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)
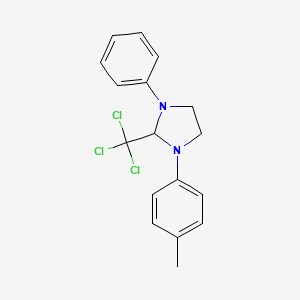
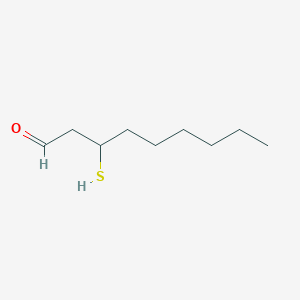
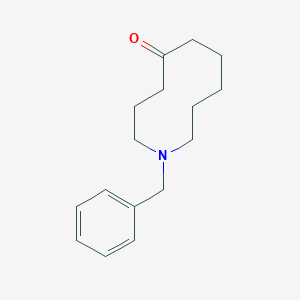
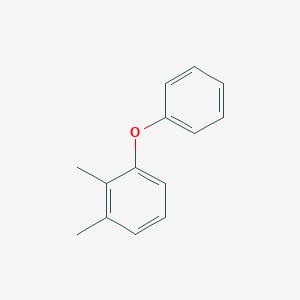
![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
